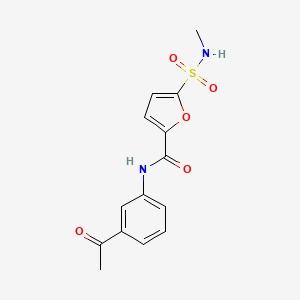

![molecular formula C17H15N3O B6577682 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1210901-90-8](/img/structure/B6577682.png)

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is a compound that contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1- and 2- and three carbon atoms . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . This result was similar to that of substituted benzyl group on pyrazole .Aplicaciones Científicas De Investigación

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a variety of scientific research applications due to its unique properties. It is a highly potent and selective inhibitor of a variety of enzymes, including serine proteases, cytochrome P450 enzymes, and cyclooxygenases. This makes it particularly useful for studying the functions of these enzymes in various biological systems. In addition, this compound can be used as a tool for studying the effects of various drugs on the body, as it can be used to inhibit the action of certain enzymes that are involved in the metabolism of drugs.

Mecanismo De Acción

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide works by binding to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition of the enzyme's activity leads to a decrease in the amount of product produced and an increase in the amount of substrate remaining. This can be used to study the effects of various drugs on the body, as it can be used to inhibit the action of certain enzymes that are involved in the metabolism of drugs.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to an increase in the amount of drug in the body. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of various hormones, such as cortisol, which can lead to changes in hormone levels in the body. Finally, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, which can lead to changes in neurotransmitter levels in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is a highly potent and selective inhibitor of a variety of enzymes, making it useful for studying the functions of these enzymes in various biological systems. In addition, it is relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. However, one of the major limitations is that it can be toxic to cells at high concentrations, so it must be used with caution in experiments.

Direcciones Futuras

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a number of potential future directions for research. One possible direction is to investigate the effects of this compound on other enzymes, such as those involved in the metabolism of other drugs or hormones. Additionally, it could be used to study the effects of various drugs on the body, as it can be used to inhibit the action of certain enzymes that are involved in the metabolism of drugs. Finally, it could be used to study the effects of various hormones on the body, as it can be used to inhibit the action of certain enzymes that are involved in the synthesis of hormones.

Métodos De Síntesis

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be synthesized in a variety of ways, but the most common method is through a reaction between 3-methylbenzamide and 4-(1H-pyrazol-3-yl)phenyl isocyanate. This reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature of around 80-90°C. The reaction is typically complete in around 1-2 hours. The product is then isolated and purified using a variety of techniques, such as column chromatography or recrystallization.

Propiedades

IUPAC Name |

3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-12-3-2-4-14(11-12)17(21)19-15-7-5-13(6-8-15)16-9-10-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPYNBICNSLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)

![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)

![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)

![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)

![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)

![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)

![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)